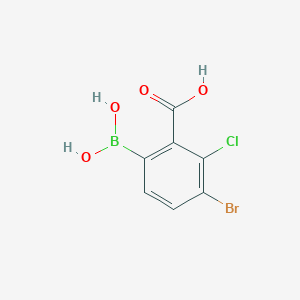

6-Borono-3-bromo-2-chlorobenzoic acid

Description

Properties

IUPAC Name |

6-borono-3-bromo-2-chlorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BBrClO4/c9-4-2-1-3(8(13)14)5(6(4)10)7(11)12/h1-2,13-14H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBUFOVPXEFSEBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)Br)Cl)C(=O)O)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BBrClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 6-Borono-3-bromo-2-chlorobenzoic acid

Notice to the Reader:

Extensive research for "6-Borono-3-bromo-2-chlorobenzoic acid" did not yield specific data for this compound. This suggests that it may be a novel or not widely studied substance with limited information in the public domain.

However, significant data is available for the structurally related compound, 3-Bromo-2-chlorobenzoic acid . In the interest of providing a valuable technical resource, this guide will focus on the physicochemical properties of this closely related molecule. The insights and methodologies presented here can serve as a strong foundational reference for researchers and scientists working with similar halogenated benzoic acid derivatives.

A Technical Guide to the Physicochemical Properties of 3-Bromo-2-chlorobenzoic Acid

This guide offers a detailed examination of the physicochemical properties of 3-Bromo-2-chlorobenzoic acid, a compound of interest in organic synthesis and as a building block for more complex molecules. The following sections provide key identifiers, physical and chemical properties, safety information, and a conceptual framework for its handling and use in a research setting.

Chemical Identity and Structure

3-Bromo-2-chlorobenzoic acid is a disubstituted benzoic acid derivative with a bromine atom at the 3-position and a chlorine atom at the 2-position of the benzene ring.

Caption: Molecular Structure of 3-Bromo-2-chlorobenzoic acid.

Table 1: Chemical Identifiers for 3-Bromo-2-chlorobenzoic Acid

| Identifier | Value | Source |

| CAS Number | 56961-27-4 | [1][2][3][4] |

| Molecular Formula | C₇H₄BrClO₂ | [3] |

| Molecular Weight | 235.46 g/mol | [3] |

| IUPAC Name | 3-Bromo-2-chlorobenzoic acid | |

| Synonyms | 2-chloro-3-bromobenzoic acid | [5] |

| InChI Key | LNURMIDMOXCNEH-UHFFFAOYSA-N | [3] |

| SMILES | C1=CC(=C(C(=C1)Br)Cl)C(=O)O | [3] |

Physicochemical Properties

The physical and chemical characteristics of a compound are crucial for its application in synthesis, determining its reactivity, solubility, and appropriate handling procedures.

Table 2: Physicochemical Data for 3-Bromo-2-chlorobenzoic Acid

| Property | Value | Source |

| Physical Form | Crystalline powder, Off-white crystalline needles | [3][5] |

| Melting Point | 168-169 °C | [3][4] |

| Boiling Point (Predicted) | 336.3 ± 27.0 °C | [3][4] |

| Density (Predicted) | 1.809 ± 0.06 g/cm³ | [3][4] |

| pKa (Predicted) | 2.50 ± 0.25 | [3][5] |

| Solubility | Readily soluble in organic solvents like ethanol and dichloromethane. | [5] |

Expert Insights: The predicted low pKa value suggests that 3-Bromo-2-chlorobenzoic acid is a relatively strong acid. This is an expected consequence of the electron-withdrawing effects of the halogen substituents on the aromatic ring, which stabilize the carboxylate anion. Its solubility in organic solvents is typical for a molecule of its polarity and size, facilitating its use in a variety of reaction media.

Synthesis and Reactivity

3-Bromo-2-chlorobenzoic acid is a valuable intermediate in organic synthesis.[5] It can be prepared through methods such as the chlorination of 2-bromo-3-chlorobenzoic acid.[5] Its reactivity is primarily centered around the carboxylic acid group, which can undergo standard transformations such as esterification, amide formation, and reduction. The aromatic ring can also participate in further substitution reactions, although the existing halogen substituents will influence the regioselectivity of such transformations.

Caption: Conceptual synthesis workflow for 3-Bromo-2-chlorobenzoic acid.[5]

Safety and Handling

As a halogenated organic acid, 3-Bromo-2-chlorobenzoic acid requires careful handling to minimize exposure and ensure laboratory safety.

Hazard Identification:

-

Skin Irritation: Causes skin irritation.[6]

-

Eye Irritation: Causes serious eye irritation.[6]

-

Respiratory Irritation: May cause respiratory irritation.[6]

Recommended Handling Procedures:

-

Ventilation: Use only in a well-ventilated area or outdoors.[6][7]

-

Personal Protective Equipment (PPE):

-

Hygiene: Wash skin thoroughly after handling.[6][7] Avoid breathing dust.[6][7]

Storage:

First Aid Measures:

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

-

In case of skin contact: Wash with plenty of soap and water.[7]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.[7]

Caption: Key safety protocols for handling 3-Bromo-2-chlorobenzoic acid.

References

-

3-bromo-2-chlorobenzoic acid - ChemBK. (2024, April 9). Retrieved from [Link]

-

CAS No : 56961-27-4| Chemical Name : 3-Bromo-2-chlorobenzoic Acid | Pharmaffiliates. Retrieved from [Link]

-

Synthonix, Inc > 56961-27-4 | 3-Bromo-2-chlorobenzoic acid. Retrieved from [Link]

-

3-bromo-2-chlorobenzoic acid - Introduction. (2024, April 9). Retrieved from [Link]

Sources

- 1. 56961-27-4|3-Bromo-2-chlorobenzoic acid|BLD Pharm [bldpharm.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 3-BROMO-2-CHLOROBENZOIC ACID CAS#: 56961-27-4 [m.chemicalbook.com]

- 4. Synthonix, Inc > 56961-27-4 | 3-Bromo-2-chlorobenzoic acid [synthonix.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. fishersci.com [fishersci.com]

- 7. 6-Bromo-2-chloro-3-methylbenzoic acid 95% | CAS: 1428234-64-3 | AChemBlock [achemblock.com]

An Inquiry into the Physicochemical Properties of Substituted Phenylboronic Acids: The Case of 6-Borono-3-bromo-2-chlorobenzoic acid

A Note to the Researcher: Comprehensive searches for the physicochemical properties, specifically the melting and boiling points, of 6-Borono-3-bromo-2-chlorobenzoic acid have yielded no specific data for this compound in publicly available chemical databases and scientific literature. This suggests that the compound may be novel, not yet synthesized, or not extensively characterized.

This guide, therefore, addresses the inquiry by providing a detailed analysis of a structurally related and well-documented compound, 3-Bromo-2-chlorobenzoic acid . Understanding the properties of this precursor and the influence of the boronic acid functional group will provide valuable context and predictive insights for researchers interested in the target molecule.

Physicochemical Properties of 3-Bromo-2-chlorobenzoic acid

3-Bromo-2-chlorobenzoic acid (CAS Number: 56961-27-4) is a halogenated benzoic acid derivative.[1][2][3][4][5] Its physical properties are well-documented and serve as a foundational reference.

| Property | Value | Source |

| Melting Point | 168-169 °C | [1][4] |

| Boiling Point | 336.3 ± 27.0 °C (Predicted) | [1] |

| Molecular Formula | C₇H₄BrClO₂ | [1] |

| Molecular Weight | 235.46 g/mol | [1] |

| Appearance | Off-white crystalline needles or powder | [1][4] |

The Influence of the Borono (-B(OH)₂) Group: A Mechanistic Perspective

The introduction of a boronic acid group at the 6-position of the 3-bromo-2-chlorobenzoic acid ring would significantly alter the molecule's physicochemical properties. The boronic acid moiety introduces the capacity for strong intermolecular hydrogen bonding through its hydroxyl groups. This is in addition to the hydrogen bonding potential of the carboxylic acid group.

The presence of multiple hydrogen bonding sites would be expected to lead to a more ordered and stable crystal lattice. Consequently, it is highly probable that This compound would exhibit a significantly higher melting point compared to its non-boronated counterpart.

Furthermore, boronic acids are known to undergo reversible self-condensation to form boroxines (cyclic anhydrides), especially upon heating. This process would further increase the effective molecular weight and intermolecular forces, making it difficult to determine a precise boiling point without decomposition.

Hypothetical Experimental Workflow for Characterization

Should a researcher successfully synthesize this compound, the following workflow would be essential for its characterization.

Sources

Methodological & Application

Application Notes and Protocols: Strategic Suzuki-Miyaura Coupling of 6-Borono-3-bromo-2-chlorobenzoic Acid for Advanced Synthesis

Introduction: Navigating Complexity in Biaryl Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] Its application in the pharmaceutical and materials science industries is particularly profound, where the synthesis of complex biaryl scaffolds is a frequent necessity.[4][5] This guide delves into the strategic application of a unique and challenging building block: 6-Borono-3-bromo-2-chlorobenzoic acid .

This trifunctional arene presents a fascinating case study in chemoselectivity and steric management. With a boronic acid, a bromine atom, and a chlorine atom embellishing a benzoic acid core, a nuanced approach is required to achieve selective cross-coupling. This document provides a comprehensive overview of the mechanistic considerations, a detailed experimental protocol, and troubleshooting strategies for the successful Suzuki-Miyaura coupling of this versatile substrate.

Mechanistic Insights: Taming a Multifaceted Substrate

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][3] However, the unique substitution pattern of this compound introduces several layers of complexity that must be carefully considered.

The Catalytic Cycle

The reaction mechanism comprises three key steps:

-

Oxidative Addition: A low-valent palladium(0) species inserts into the carbon-halogen bond of the aryl halide, forming a palladium(II) intermediate.

-

Transmetalation: In the presence of a base, the organoboron species transfers its organic moiety to the palladium(II) complex, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, regenerating the palladium(0) catalyst and forming the desired biaryl product.

Chemoselectivity: Bromine vs. Chlorine

A primary consideration with this compound is the selective activation of one C-X bond over the other. The general order of reactivity for aryl halides in Suzuki-Miyaura coupling is I > Br > OTf >> Cl.[6] Consequently, the C-Br bond is significantly more susceptible to oxidative addition by palladium(0) than the more robust C-Cl bond.[7] This inherent difference in reactivity forms the basis for achieving a mono-coupling at the 3-position.

The Critical Role of the Base

The base plays a multifaceted and indispensable role in the Suzuki-Miyaura coupling.[8][9] Its primary function is to activate the boronic acid, forming a more nucleophilic borate species that facilitates transmetalation.[1][8][9] Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides. For a substrate bearing a carboxylic acid, an additional equivalent of base is required to deprotonate the acidic proton. The choice of base can also influence catalyst stability and the suppression of side reactions.[10]

Steric and Electronic Considerations

The ortho-chloro and ortho-borono groups, flanking the bromine atom, introduce significant steric hindrance. This can impede the approach of the bulky palladium catalyst. To overcome this, the use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands is often necessary.[10] These ligands promote the formation of a coordinatively unsaturated, highly reactive palladium(0) species that can more readily undergo oxidative addition. The electron-withdrawing nature of the chloro, bromo, and carboxylic acid groups can also influence the rate of oxidative addition.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a robust starting point for the selective Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization may be required for specific substrates.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| This compound | ≥95% | Varies | |

| Arylboronic acid | Varies | Varies | 1.2 - 1.5 equivalents |

| Pd₂(dba)₃ | Catalyst Grade | Varies | 2 mol% |

| SPhos | Ligand Grade | Varies | 4 mol% |

| K₃PO₄ | Anhydrous | Varies | 4.0 equivalents |

| 1,4-Dioxane | Anhydrous | Varies | |

| Water | Degassed | - |

Reaction Setup and Procedure

-

Inert Atmosphere: To a dry Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), K₃PO₄ (4.0 eq.), Pd₂(dba)₃ (0.02 eq.), and SPhos (0.04 eq.).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add anhydrous, degassed 1,4-dioxane and degassed water (typically a 10:1 to 5:1 ratio of dioxane to water).

-

Reaction Conditions: Stir the reaction mixture at 80-100 °C. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid.

-

Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.

Workflow Diagram

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low Conversion | - Inefficient oxidative addition due to steric hindrance.- Catalyst deactivation. | - Increase reaction temperature.- Screen alternative bulky ligands (e.g., XPhos, RuPhos).- Ensure thorough degassing of solvents. |

| Protodehalogenation | - Presence of protic impurities or hydride sources. | - Use anhydrous base and solvents.- Avoid alcohol-based solvents if this is a persistent issue.[10] |

| Homocoupling of Boronic Acid | - Slow transmetalation relative to other pathways. | - Adjust the stoichiometry of the arylboronic acid.- Lower the reaction temperature. |

| Reaction at C-Cl bond | - High reaction temperatures or highly active catalyst systems. | - Lower the reaction temperature.- Use a less reactive catalyst/ligand combination. |

Catalytic Cycle Visualization

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Conclusion

The Suzuki-Miyaura coupling of this compound is a testament to the power and nuance of modern cross-coupling chemistry. By understanding the principles of chemoselectivity and by carefully selecting the appropriate catalyst system and reaction conditions, researchers can successfully leverage this complex building block for the synthesis of novel biaryl compounds. This strategic approach opens doors to new molecular architectures for applications in drug discovery and materials science.

References

-

Lima, C., Rodrigues, A. S. M. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem. Available at: [Link]

-

(2022). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. Available at: [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

-

Shaheen, M., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of the Iranian Chemical Society. Available at: [Link]

-

(2017). Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes. ResearchGate. Available at: [Link]

-

Borates Today. (2021). Boron Suzuki Coupling. Available at: [Link]

-

Guiso, M., et al. (2015). Discovery of Biaryl Amides as Potent, Orally Bioavailable, and CNS Penetrant RORγt Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

-

ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. Available at: [Link]

-

(2010). ChemInform Abstract: Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes. ResearchGate. Available at: [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

-

De Vreese, R., et al. (2021). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Bioorganic Chemistry. Available at: [Link]

-

Wang, W., et al. (2018). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Molecules. Available at: [Link]

-

Organic Chemistry Portal. Biaryl synthesis by C-C coupling. Available at: [Link]

-

The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Available at: [Link]

- Google Patents. (1999). US5922898A - Process for preparing biaryl compounds.

-

Dogan, Ö., et al. (2005). Recent Developments of Biaryl Synthesis via Cross-coupling Reactions of Areneboronic Acid Derivatives. Semantic Scholar. Available at: [Link]

-

Gan, W., et al. (2016). Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. ACS Central Science. Available at: [Link]

-

Wang, D., et al. (2019). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. Available at: [Link]

-

Myers, A. The Suzuki Reaction. Chem 115. Available at: [Link]

-

Cerný, I., et al. (2007). 6-Chloro- and 6-Bromo-Substituted Steroids in the Suzuki-Miyaura Cross-Coupling Reaction. A Convenient Route to Potential Aromatase Inhibitors. ResearchGate. Available at: [Link]

Sources

- 1. Suzuki Coupling [organic-chemistry.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. nobelprize.org [nobelprize.org]

- 4. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. tcichemicals.com [tcichemicals.com]

- 7. researchgate.net [researchgate.net]

- 8. semanticscholar.org [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Synthesis Protocol for 6-Borono-3-bromo-2-chlorobenzoic Acid Derivatives

This Application Note is designed for medicinal chemists and process development scientists. It details the synthesis of 6-Borono-3-bromo-2-chlorobenzoic acid , a highly functionalized scaffold ideal for constructing complex pharmaceutical intermediates via Suzuki-Miyaura cross-coupling.[1]

Abstract & Utility

The target molecule, This compound , represents a "privileged scaffold" in drug discovery.[1] It possesses three distinct handles for diversification:

-

Boronic Acid (C6): Ready for Suzuki coupling (soft nucleophile).

-

Carboxylic Acid (C1): Amenable to amide coupling or esterification.

-

Aryl Bromide (C3): Available for subsequent metal-catalyzed cross-couplings (e.g., Buchwald-Hartwig, Stille) after the boronic acid is utilized or protected.[1]

-

Aryl Chloride (C2): Provides steric bulk and can serve as a latent electrophile.

This protocol addresses the primary challenge: Regiocontrol on a crowded arene. We utilize Directed Ortho-Metalation (DoM) , leveraging the carboxylate as a directing group to install the boron moiety specifically at the C6 position, avoiding the "Halogen Dance" side reactions common in poly-halogenated systems.[1]

Retrosynthetic Analysis & Strategy

The synthesis relies on the Mortier-Snieckus Methodology for the lithiation of halobenzoic acids.[1]

-

Starting Material: 2-Chloro-3-bromobenzoic acid (Commercially available, CAS: 56961-27-4).[1]

-

Key Transformation: Lithium-Halogen exchange is not used here.[1] Instead, we use DoM (Deprotonation) driven by the acidity of the C6 proton (ortho to the carboxylate).

-

Mechanistic Insight: The carboxylate (formed in situ) acts as a Directing Metalation Group (DMG). The C6 position is activated by the inductive effect of the adjacent C1-Carboxylate and the C5-Hydrogen (sterically open).[1] However, the C2-Chloro group also directs metalation to C3, but C3 is blocked by Bromine.[1] Thus, C6 is the exclusive site for deprotonation.

Critical Control Point: The Benzyne Pathway

A major risk in lithiating ortho-halobenzoic acids is the elimination of Li-X (Lithium Chloride in this case) to form a Benzyne intermediate, which leads to polymerization or non-selective nucleophilic attack.[1]

-

Prevention: The reaction must be maintained strictly at -78°C .

-

Base Selection: LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) is preferred over LDA. LiTMP is bulkier and less nucleophilic, reducing the risk of attacking the carboxylate or inducing benzyne formation via nucleophilic attack on the ring.

Experimental Protocol

Materials & Reagents

| Reagent | Equiv.[2][3] | Role | Notes |

| 2-Chloro-3-bromobenzoic acid | 1.0 | Substrate | Dry thoroughly before use.[1] |

| LiTMP | 2.2 | Base | Prepared in situ from TMP + n-BuLi.[1] |

| Triisopropyl Borate (B(OiPr)3) | 3.0 | Electrophile | High purity required. |

| THF (Anhydrous) | Solvent | Solvent | Distilled from Na/Benzophenone or column dried. |

| HCl (2M) | Excess | Quench/Hydrolysis | For workup. |

Step-by-Step Methodology

Step A: Preparation of LiTMP (In-situ)

-

Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.

-

Charge with THF (anhydrous, 10 mL/mmol substrate) and 2,2,6,6-Tetramethylpiperidine (2.3 equiv) .

-

Cool the solution to 0°C (ice bath).

-

Dropwise add n-BuLi (2.2 equiv, 2.5 M in hexanes) over 15 minutes.

-

Stir at 0°C for 30 minutes to ensure complete formation of LiTMP.

-

Cool the mixture to -78°C (Dry ice/Acetone bath).

Step B: Directed Ortho-Metalation (DoM) [1][4]

-

Dissolve 2-Chloro-3-bromobenzoic acid (1.0 equiv) in minimal anhydrous THF.

-

Add the substrate solution dropwise to the LiTMP solution at -78°C .

-

Critical: Maintain internal temperature below -70°C during addition.[1] The first equivalent of base deprotonates the carboxylic acid (forming the lithium carboxylate); the second equivalent performs the C6-lithiation.

-

-

Stir at -78°C for 1 hour .

-

Note: Do not prolong beyond 2 hours to avoid potential halogen scrambling (Halogen Dance) or benzyne formation.

-

Step C: Borylation & Quench [1]

-

Rapidly add Triisopropyl borate (3.0 equiv) in one portion (or rapid dropwise) at -78°C.

-

Allow the reaction to stir at -78°C for 30 minutes, then slowly warm to 0°C over 2 hours.

-

Hydrolysis: Quench the reaction by adding 2M HCl until pH reaches ~1-2.

-

Stir vigorously at room temperature for 1 hour to hydrolyze the boronate esters to the free boronic acid.

Workup & Isolation (The "Self-Validating" Purification)

Boronic acids are amphoteric and can be difficult to purify. We use a pH-swing extraction:

-

Extraction: Extract the acidic aqueous layer with Ethyl Acetate (x3) .

-

Base Wash (Purification): Extract the combined organic layers with 1M NaOH (or sat. NaHCO3 if the product is sensitive). The boronic acid (and unreacted starting material) will move to the aqueous phase as the boronate salt. Neutral organic impurities remain in the organic layer. Discard the organic layer.

-

Acidification: Carefully acidify the aqueous base layer with 2M HCl to pH ~2. The product should precipitate.

-

Filtration: Filter the precipitate.

-

Recrystallization: If necessary, recrystallize from Acetonitrile/Water or Acetone/Hexane .

Reaction Logic & Troubleshooting (Visualized)

The following diagram illustrates the critical decision pathways and mechanistic logic for this synthesis.

Caption: Workflow for the regioselective lithiation-borylation of halobenzoic acids, highlighting the critical temperature control required to prevent benzyne formation.

Structural Considerations: Borolactone Formation

Researchers must be aware that ortho-borono benzoic acids often exist in equilibrium with their cyclic dehydrated form, known as benzo[c][1,2]oxaborol-1(3H)-ols (Borolactones).[1]

-

Observation: In NMR (DMSO-d6), you may see a shift in the methylene protons or disappearance of the carboxylic acid proton depending on the equilibrium state.

-

Impact: This cyclization usually does not hinder Suzuki couplings, as the ring opens under the basic conditions of the coupling reaction.

-

Characterization: Mass spectrometry (ESI-) usually shows the mass of the boronic acid [M-H]-, but sometimes the dehydrated mass [M-H-H2O]- is observed.[1]

Derivatization: Suzuki-Miyaura Coupling Protocol[1]

To validate the synthesized boronic acid, a standard cross-coupling protocol is recommended.

| Parameter | Condition |

| Catalyst | Pd(dppf)Cl2[1]·DCM (5 mol%) |

| Base | K2CO3 (3.0 equiv) |

| Solvent | 1,4-Dioxane / Water (4:[1]1) |

| Temperature | 80°C |

| Time | 4-12 Hours |

Note on Selectivity: Under these conditions, the Boronic Acid (C6) will react preferentially over the Aryl Bromide (C3) and Aryl Chloride (C2) . The C-B bond is more labile to transmetalation than the hindered C-Cl or the C-Br bond in this specific electronic environment (though C-Br competition is possible; use stoichiometric control).[1]

References

-

Mortier, J., et al. (2006).[5] Ortho-Metalation of Unprotected 3-Bromo and 3-Chlorobenzoic Acids with Hindered Lithium Dialkylamides.[1][5] The Journal of Organic Chemistry.[2][6]

-

Source:

- Relevance: Establishes the core methodology for lithiating halobenzoic acids at the position adjacent to the carboxyl

-

-

Gohier, F., Castanet, A., & Mortier, J. (2003). Selectivities in Reactions of Organolithium Reagents with Unprotected 2-Halobenzoic Acids.[1][7][8] Organic Letters.[5]

-

Source:

- Relevance: Details the mechanistic competition between lithiation and benzyne formation, validating the need for low temper

-

-

Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1]

-

Source:

- Relevance: The authoritative text on the handling, isolation, and purific

-

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews.

-

Source:

- Relevance: Provides insight into the reactivity of boronic acids vs. borolactones in cross-coupling reactions.

-

Sources

- 1. CN108250060A - The synthetic method of the bromo- 2- chlorobenzoic acids of 5- - Google Patents [patents.google.com]

- 2. baranlab.org [baranlab.org]

- 3. sites.wp.odu.edu [sites.wp.odu.edu]

- 4. Practical Ligand-Enabled C–H Halogenation of (Hetero)Benzoic and (Hetero)Aryl Acetic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. uwindsor.ca [uwindsor.ca]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 07- DIRECTED ORTHO METALATION | Jacques Mortier [jmortier.unblog.fr]

preparation of benzoxaboroles from 6-Borono-3-bromo-2-chlorobenzoic acid

Application Note: Synthesis of 5-Bromo-4-chloro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole

Executive Summary

This application note details the synthetic protocol for converting 6-Borono-3-bromo-2-chlorobenzoic acid (Starting Material, SM) into the pharmacologically active scaffold 5-bromo-4-chloro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole .

Benzoxaboroles are a class of boron-heterocycles exhibiting unique physicochemical properties, including high oxidative stability and the ability to form reversible covalent bonds with biological nucleophiles (e.g., serine proteases, tRNA synthetases).[1] The specific halogenated derivative described here serves as a versatile intermediate for Suzuki-Miyaura cross-coupling to generate complex libraries for antimicrobial and anti-inflammatory screening.

Key Transformation:

-

Reaction Type: Chemoselective Reduction & Cyclodehydration.

-

Challenge: Reducing the carboxylic acid to the methylene group without dehalogenating the sensitive aryl bromide/chloride motifs.

-

Solution: Two validated protocols (Direct Borane Reduction vs. Two-Step Esterification-Reduction) are provided to accommodate varying scale and equipment availability.

Strategic Analysis & Retrosynthesis

The synthesis hinges on the reduction of the C1-carboxylic acid to a benzyl alcohol. Upon formation, the hydroxymethyl group at position 1 undergoes spontaneous intramolecular nucleophilic attack on the Lewis-acidic boron atom at position 6 (ortho), eliminating water to form the stable oxaborole ring.

Regiochemical Mapping:

-

SM C1 (COOH): Becomes the C3 methylene of the benzoxaborole ring.

-

SM C2 (Cl): Becomes C4-Cl (adjacent to the methylene bridge).

-

SM C3 (Br): Becomes C5-Br.

-

SM C6 (B(OH)₂): Becomes the B1 center of the ring.

Pathway Diagram (Graphviz)

Figure 1: Synthetic pathways for benzoxaborole formation. Method A utilizes direct borane reduction, while Method B employs an ester intermediate.

Experimental Protocols

Method A: Direct Reduction (Borane-THF)

Best for: Small to medium scale (mg to gram), high speed. Mechanism: Borane selectively reduces the carboxylic acid in the presence of halides.

Reagents:

-

This compound (1.0 equiv)

-

Borane-tetrahydrofuran complex (BH₃·THF), 1.0 M solution (3.0 equiv)

-

Anhydrous THF (Solvent)[2]

-

Methanol (Quenching)

-

6M HCl (Hydrolysis)

Protocol:

-

Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

-

Dissolution: Charge the flask with the Starting Material (SM) and anhydrous THF (10 mL/g of SM). Cool the solution to 0°C using an ice bath.

-

Addition: Transfer the BH₃·THF solution to the addition funnel via cannula. Add dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature <5°C. Caution: Gas evolution (H₂) will occur.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 4–6 hours. Monitor by TLC (Eluent: 50% EtOAc/Hexanes; Stain: Curcumin or KMnO₄). The boronic acid moiety may streak; look for the disappearance of the baseline acid spot.

-

Quenching: Cool the mixture back to 0°C. Carefully add Methanol (5 mL/g SM) dropwise to quench excess borane. Vigorous bubbling will occur.

-

Hydrolysis: Add 6M HCl (2 mL/g SM) and stir at RT for 1 hour to break down boron-amine complexes (if any) and ensure full cyclization.

-

Workup: Concentrate the solvent under reduced pressure. Dilute the residue with water and extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Recrystallize from Hexanes/EtOAc or purify via silica gel chromatography.

Method B: Two-Step Esterification-Reduction

Best for: Large scale (>100g), cost-sensitive projects. Avoids handling large volumes of reactive Borane.

Step 1: Methyl Ester Formation

-

Dissolve SM in Methanol (10 mL/g).

-

Add conc. H₂SO₄ (0.1 equiv) or Thionyl Chloride (1.2 equiv) dropwise at 0°C.

-

Reflux for 3–5 hours.

-

Concentrate, neutralize with sat. NaHCO₃, and extract with EtOAc. Yields are typically quantitative.

Step 2: Reductive Cyclization

-

Reagents: Methyl ester intermediate (1.0 equiv), NaBH₄ (4.0 equiv), Methanol (solvent).

-

Procedure: Dissolve the ester in MeOH (10 mL/g). Cool to 0°C.[3]

-

Addition: Add NaBH₄ portion-wise over 1 hour. (Note: NaBH₄ reduces esters slowly; using a large excess or adding LiCl (1.0 equiv) can accelerate this).

-

Reaction: Warm to RT and stir for 12–16 hours.

-

Acidification: Acidify to pH 2 with 2M HCl. This step is critical: it quenches the borohydride, hydrolyzes the intermediate borate species, and drives the cyclization of the alcohol onto the boron.

-

Isolation: Extract with EtOAc. The product often precipitates from the organic layer upon concentration due to the high polarity of the benzoxaborole.

Analytical Characterization & QC

The formation of the oxaborole ring is distinct in NMR spectroscopy.

| Feature | Starting Material (Acid) | Product (Benzoxaborole) | Notes |

| ¹H NMR (CH₂) | Absent | δ 4.90 – 5.10 ppm (s, 2H) | Diagnostic benzylic methylene peak. |

| ¹¹B NMR | δ ~28–30 ppm | δ ~30–33 ppm | Shift varies, but linewidth often sharpens. |

| ¹H NMR (OH) | Broad singlet (COOH) | ~9.0–9.2 ppm (s, 1H) | Exchangeable B-OH proton. |

| MS (ESI-) | [M-H]⁻ | [M-H]⁻ or [M+HCOO]⁻ | Boron isotope pattern (¹⁰B/¹¹B ratio 1:4) is critical for confirmation. |

Self-Validating Check:

-

The "Glycerol Test": Benzoxaboroles form a complex with glycerol. If you run a TLC of the product and spot glycerol on top, the Rf should change significantly, confirming the presence of the dynamic B-OH bond.

Troubleshooting & Critical Parameters

-

Dehalogenation: If using Method A, avoid elevated temperatures (>50°C) to prevent debromination. If using Method B, ensure NaBH₄ is high quality; old reagents may require heating, increasing side-reaction risks.

-

Incomplete Cyclization: If the NMR shows a mixture of benzyl alcohol and benzoxaborole, the pH during workup was likely not acidic enough. Stirring the crude residue in 2M HCl for 30 mins ensures complete dehydration to the ring form.

-

Solubility: Halogenated benzoxaboroles can be sparingly soluble in non-polar solvents. Use THF or DMSO for biological assays.

References

-

Zhang, J., et al. (2013).[4] "The synthesis of benzoxaboroles and their applications in medicinal chemistry." Science China Chemistry, 56(10), 1372–1381.[5][6] Link

-

Xia, Y., et al. (2011).[7] "Synthesis and SAR of novel benzoxaboroles as a new class of β-lactamase inhibitors." Bioorganic & Medicinal Chemistry Letters, 21(8), 2533-2536.[7] Link

-

Adam, S. (2019). "Boron-Containing Pharmacophores: Benzoxaborolones."[8][9] MIT Thesis/Technology Licensing. Link

-

Baker, S.J., et al. (2006). "Discovery of a New Boron-Containing Antifungal Agent, 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690)."[6] Journal of Medicinal Chemistry, 49(15), 4447–4450. Link

-

Common Organic Chemistry. (2023). "Sodium Borohydride (NaBH4) Reduction Protocols." Link

Sources

- 1. Bis-benzoxaboroles: Design, Synthesis, and Biological Evaluation as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Sodium Borohydride [commonorganicchemistry.com]

- 4. semanticscholar.org [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. scilit.com [scilit.com]

- 7. Synthesis and SAR of novel benzoxaboroles as a new class of β-lactamase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Functional Group Compatibility of the Oxidation-Resistant Benzoxaborolone Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling Optimization for 6-Borono-3-bromo-2-chlorobenzoic Acid

Status: Active Ticket ID: SC-6B3B2C-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Ambiphilic" Challenge

You are working with 6-Borono-3-bromo-2-chlorobenzoic acid , a substrate that presents a "perfect storm" of synthetic challenges. It is not a standard reagent; it is a highly functionalized scaffold that requires precise kinetic control.

Your difficulties likely stem from three competing failure modes:

-

Protodeboronation: The boronic acid is ortho to a carboxylic acid (position 1) and a proton (position 5), making it highly susceptible to hydrolytic cleavage.[1]

-

Chemoselectivity (Oligomerization): The molecule contains both a nucleophile (Boron) and an electrophile (Bromine), acting as an A-B type monomer. Without control, it will polymerize (homocouple) rather than cross-couple.

-

Catalyst Poisoning: The free carboxylic acid can coordinate to Palladium, arresting the catalytic cycle.

This guide provides the protocols to navigate these specific pitfalls.

Part 1: Critical Troubleshooting Logic

The Stability Check: Protodeboronation

Symptom: Low yield, recovery of "de-boronated" starting material (3-bromo-2-chlorobenzoic acid), or purple spots on TLC (if using iodine stain).

The Mechanism: The ortho-carboxylic acid group acts as an intramolecular catalyst. Under basic conditions, the carboxylate coordinates to the boron center, increasing the Lewis acidity and facilitating the hydrolytic cleavage of the C-B bond.

The Fix:

-

Avoid Hydroxides: Do not use NaOH or KOH. They are too aggressive.

-

Switch to Anhydrous Conditions: Water is the enemy here. Use anhydrous bases like K₃PO₄ or Cs₂CO₃ suspended in Dioxane or Toluene.[2]

-

Rapid Coupling: You must outrun the decomposition. Use high-activity catalysts (see Catalyst Selection).

The "Free Acid" Factor

Symptom: Reaction turns black (Pd precipitation) immediately; no conversion.

The Mechanism: Free carboxylic acids can protonate active Pd(0) species or form insoluble Pd-carboxylate complexes that drop out of the catalytic cycle.

The Fix:

-

Gold Standard: Convert the acid to a Methyl Ester prior to coupling. This removes the acidic proton and the ability to coordinate tightly to Pd.

-

Workaround: If you must keep the free acid, use 3.5 equivalents of base .

-

1 eq to deprotonate the acid.

-

2 eq for the Suzuki stoichiometry.

-

0.5 eq excess to maintain basicity.

-

Preventing Self-Coupling (Oligomerization)

Symptom: Multiple spots on TLC, polymeric gum, or dimers of your starting material.

The Mechanism: Since your molecule has a Bromine (pos 3), the Pd catalyst can insert into your molecule instead of the external partner.

The Fix:

-

If using as Nucleophile (Boron source): The external electrophile must be more reactive than the internal Bromine. Use an Aryl Iodide or an electron-deficient Aryl Triflate as the partner.

-

Stoichiometry: Use a slight excess of the external electrophile (1.2 eq) to ensure the Pd finds it first.

Part 2: Decision Matrix & Workflow

The following diagram illustrates the logical flow for troubleshooting low yields based on the specific failure mode observed.

Caption: Diagnostic workflow for identifying the root cause of reaction failure based on byproduct analysis.

Part 3: Recommended Protocols

Protocol A: The "High-Performance" Method (Recommended)

Best for: Difficult couplings where steric hindrance is high.

Rationale: Uses SPhos or XPhos Pd G3/G4 precatalysts. These bulky, electron-rich ligands facilitate oxidative addition into hindered systems and protect the active Pd(0) species.

| Component | Equivalent | Notes |

| Substrate | 1.0 | This compound |

| Partner | 1.1 - 1.2 | Aryl Iodide (preferred) or activated Bromide |

| Catalyst | 0.02 - 0.05 | XPhos Pd G3 or SPhos Pd G3 |

| Base | 3.0 | K₃PO₄ (finely ground, anhydrous) |

| Solvent | [0.2 M] | 1,4-Dioxane / Water (10:1) or Pure Toluene (if hydrolysis is severe) |

| Temp | 60-80°C | Do not overheat; 80°C is the ceiling for stability. |

Step-by-Step:

-

Charge reaction vial with Substrate, Partner, Base, and Precatalyst.

-

Seal and purge with Argon/Nitrogen for 5 minutes (Oxygen kills this reaction).

-

Add degassed solvent via syringe.

-

Heat to 60°C and monitor by LCMS at 1 hour. If slow, ramp to 80°C.

Protocol B: The "Stabilized" Method (MIDA Boronate)

Best for: Cases where protodeboronation is the primary failure mode.

If the free boronic acid decomposes too fast, convert it to a MIDA (N-methyliminodiacetic acid) boronate intermediate. This protects the boron until the slow-release conditions of the coupling.

-

Protection: Reflux your substrate with MIDA in Toluene/DMSO to form the MIDA ester.

-

Coupling: Use Pd(OAc)₂ / SPhos with K₃PO₄ in Dioxane/H₂O (5:1) . The water slowly hydrolyzes the MIDA to release the active boronic acid in situ, keeping the concentration low and preventing side reactions.

Part 4: Frequently Asked Questions (FAQ)

Q: Can I protect the Bromine to prevent self-coupling? A: Not easily. The Bromine is an intrinsic part of the aryl ring. The only way to "protect" it is to use a catalyst system that is highly selective for the external halide (e.g., an Iodide) over your internal Bromine.

Q: Why not use Pd(PPh₃)₄ (Tetrakis)? A: Tetrakis is an older generation catalyst. It is often insufficient for sterically hindered substrates like yours (ortho-substituted). It also lacks the electron richness to drive the oxidative addition efficiently in the presence of the free acid.

Q: I see a spot that corresponds to the "de-halogenated" product. What happened? A: This is Hydrodehalogenation .[2] It occurs when the Pd inserts into the C-Br bond but fails to transmetalate, instead undergoing reduction (often using the solvent or base as a hydride source).

-

Fix: Switch from alcoholic solvents to Toluene or Dioxane. Ensure your solvent is anhydrous.[2]

References

-

Kinetic Analysis of Protodeboronation

-

Catalyst Selection for Hindered Substrates

-

MIDA Boronate Strategy

- Title: General and Efficient Catalyst System for the Suzuki-Miyaura Coupling of MIDA Boron

- Source: J. Am. Chem. Soc. 2008, 130, 44, 14422–14423.

-

Link:[Link]

-

Base Selection in Suzuki Coupling

Sources

- 1. Protodeboronation - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. research.ed.ac.uk [research.ed.ac.uk]

- 6. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]

- 7. youtube.com [youtube.com]

- 8. daneshyari.com [daneshyari.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

handling moisture sensitivity of 6-Borono-3-bromo-2-chlorobenzoic acid

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 6-Borono-3-bromo-2-chlorobenzoic acid, with a specific focus on mitigating its moisture sensitivity. The protocols and advice herein are grounded in established chemical principles and best practices for handling air- and moisture-sensitive compounds.

Frequently Asked Questions (FAQs)

Q1: How should this compound be stored to ensure its stability?

A1: Proper storage is critical to maintain the integrity of this compound. It should be stored in a tightly sealed container in a cool, dry, and dark place.[1][2][3] A desiccator or a dry box with a desiccant is highly recommended to minimize exposure to atmospheric moisture. For long-term storage, sealing the container under an inert atmosphere of argon or nitrogen is best practice.

Q2: What is the primary degradation pathway for this compound in the presence of moisture?

Q3: Can I handle this compound on the open bench?

A3: It is strongly advised to handle this compound under an inert atmosphere, such as in a glovebox or using a Schlenk line, to prevent exposure to moisture and air. If an inert atmosphere setup is unavailable, minimize the time the compound is exposed to the atmosphere. Work quickly and in a low-humidity environment. For weighing, use a balance in a fume hood with good ventilation and recap the container immediately.

Q4: Are there more stable alternatives to using the free boronic acid in reactions?

A4: Yes, boronic esters, such as pinacol esters, are generally more stable towards hydrolysis and can be a viable alternative for reactions like Suzuki-Miyaura couplings. These esters can often be used directly in the reaction, where they hydrolyze in situ to the active boronic acid.

Q5: What are the visual signs of degradation of this compound?

A5: While there may not be a distinct color change, degradation can lead to a change in the physical properties of the solid, such as clumping or becoming sticky due to moisture absorption. The most definitive way to assess degradation is through analytical methods like NMR spectroscopy, which would show the appearance of the protodeboronated product (3-bromo-2-chlorobenzoic acid).

Troubleshooting Guide

This section addresses common issues encountered during experiments with this compound, likely stemming from its moisture sensitivity.

| Problem | Potential Cause | Troubleshooting Steps |

| Low or no yield in Suzuki-Miyaura coupling | Degradation of the boronic acid: The compound may have been compromised by moisture during storage or handling, leading to protodeboronation. | 1. Verify Reagent Quality: Before starting, check the purity of the boronic acid using NMR or another suitable analytical technique. 2. Use Anhydrous Conditions: Ensure all solvents and other reagents are rigorously dried. Use freshly distilled solvents and dry bases. 3. Inert Atmosphere: Set up the reaction under a nitrogen or argon atmosphere using a glovebox or Schlenk line.[4][5] 4. Use a Boronic Ester: Consider synthesizing the pinacol ester of the boronic acid for improved stability. |

| Inconsistent reaction results | Variable moisture content: Inconsistent handling procedures may lead to varying degrees of boronic acid degradation between experiments. | 1. Standardize Handling Protocol: Develop and adhere to a strict protocol for handling the boronic acid, minimizing its exposure to air. 2. Dry Glassware: Always oven-dry or flame-dry all glassware before use and cool under an inert atmosphere.[4] 3. Fresh Reagents: Use freshly opened bottles of solvents and reagents whenever possible. |

| Formation of 3-bromo-2-chlorobenzoic acid as a byproduct | Protodeboronation: This is a direct result of the boronic acid reacting with water. | 1. Minimize Water: While some Suzuki coupling protocols use aqueous bases, excessive water can be detrimental. Use the minimum required amount of water or consider anhydrous conditions with a base like potassium phosphate. 2. Optimize pH: The rate of protodeboronation can be pH-dependent. Experiment with different bases to find conditions that minimize this side reaction. 3. Reaction Time: Avoid unnecessarily long reaction times, as this increases the opportunity for degradation. |

| Difficulty in dissolving the boronic acid | Hygroscopic nature: The compound may have absorbed moisture, leading to changes in its physical properties and solubility. | 1. Dry the Reagent: If moisture absorption is suspected, the compound can be dried under high vacuum for several hours before use. 2. Use a Co-solvent: In some cases, a co-solvent system may be necessary to achieve complete dissolution. Ensure all solvents are anhydrous. |

Experimental Protocols

Protocol 1: Handling and Dispensing under Inert Atmosphere

This protocol outlines the steps for safely handling this compound using a Schlenk line to prevent moisture exposure.

Materials:

-

This compound in a sealed container

-

Schlenk flask

-

Nitrogen or Argon gas source with a bubbler

-

Spatula

-

Septa

-

Cannula or nitrogen-purged syringe

Procedure:

-

Prepare the Schlenk line: Ensure the Schlenk line is properly set up and purged with inert gas.

-

Dry the glassware: Flame-dry the Schlenk flask under vacuum and backfill with inert gas. Repeat this cycle three times.

-

Create a positive pressure of inert gas: Maintain a gentle outflow of inert gas through the bubbler.

-

Weighing the compound: Quickly weigh the desired amount of the boronic acid and add it to the Schlenk flask against a positive flow of inert gas.

-

Seal the flask: Immediately seal the Schlenk flask with a septum.

-

Purge the flask: Evacuate the flask and backfill with inert gas. Repeat three times.

-

Solvent addition: Add anhydrous solvent to the flask via a cannula or a syringe that has been purged with inert gas.

Protocol 2: In situ Drying of Solvents

For reactions highly sensitive to moisture, it is crucial to use rigorously dried solvents.

Materials:

-

Reaction solvent (e.g., Dioxane, Toluene, THF)

-

Drying agent (e.g., Sodium metal, Calcium hydride)

-

Distillation apparatus

-

Inert gas supply

Procedure:

-

Pre-dry the solvent: Dry the solvent over a less reactive drying agent (e.g., magnesium sulfate) and filter.

-

Set up the distillation apparatus: Assemble the distillation apparatus and flame-dry it under vacuum. Cool under an inert atmosphere.

-

Add drying agent: Add the appropriate drying agent to the distillation flask (use caution with reactive agents like sodium).

-

Reflux: Reflux the solvent under an inert atmosphere for several hours.

-

Distill: Distill the solvent directly into the reaction flask or a storage flask under an inert atmosphere.

Visualizations

Degradation Pathway of this compound

Caption: The degradation of this compound to 3-bromo-2-chlorobenzoic acid via protodeboronation in the presence of water.

Recommended Handling Workflow

Sources

Validation & Comparative

A Researcher's Guide to the 1H NMR Spectral Analysis of 6-Borono-3-bromo-2-chlorobenzoic Acid

For researchers engaged in the synthesis and characterization of novel pharmaceutical intermediates, a precise understanding of analytical techniques is paramount. This guide provides an in-depth analysis of the expected ¹H Nuclear Magnetic Resonance (NMR) spectrum of 6-Borono-3-bromo-2-chlorobenzoic acid, a complex polysubstituted aromatic compound. In the absence of a publicly available experimental spectrum for this specific molecule, we will build a robust theoretical model. This model will be critically compared against the known spectral data of structurally related analogs to provide a reliable framework for spectral interpretation and verification.

The Structural and Electronic Landscape

This compound presents a unique substitution pattern on the benzene ring. To predict its ¹H NMR spectrum, we must consider the electronic influence of each substituent on the remaining aromatic protons. The benzene ring is substituted with four distinct groups: a carboxylic acid (-COOH), a chlorine atom (-Cl), a bromine atom (-Br), and a boronic acid group (-B(OH)₂). These groups modulate the electron density of the aromatic ring through inductive and resonance effects, thereby influencing the chemical shifts of the two remaining protons.

The positions of the aromatic protons, H-4 and H-5, are dictated by the substitution pattern. The carboxylic acid and the boronic acid groups are ortho to each other, as are the chlorine and bromine atoms. This arrangement leads to a complex interplay of electronic effects that will be reflected in the ¹H NMR spectrum.

Caption: Molecular structure of this compound.

Predicting the ¹H NMR Spectrum

To predict the ¹H NMR spectrum of this compound, we will employ the principle of substituent additivity. This principle posits that the chemical shift of an aromatic proton can be estimated by starting with the chemical shift of benzene (δ ≈ 7.34 ppm) and adding the empirically determined shielding or deshielding contributions of each substituent relative to its position (ortho, meta, or para).

Substituent Effects:

-

-COOH (Carboxylic Acid): This is a moderately deactivating, electron-withdrawing group. It deshields ortho protons significantly, with a smaller effect on meta and para protons.

-

-Cl (Chlorine): Chlorine is an inductively withdrawing but resonance-donating group. Overall, it is deactivating and tends to deshield nearby protons.

-

-Br (Bromine): Similar to chlorine, bromine is an inductively withdrawing and resonance-donating group, with a net deactivating effect.

-

-B(OH)₂ (Boronic Acid): The boronic acid group is generally considered to be weakly electron-withdrawing.

Based on these effects, we can anticipate the chemical shifts for H-4 and H-5. H-4 is ortho to the bromine at C-3 and meta to the carboxylic acid at C-1 and the boronic acid at C-6. H-5 is ortho to the boronic acid at C-6 and meta to the chlorine at C-2 and the bromine at C-3.

The two aromatic protons, H-4 and H-5, are adjacent to each other and will therefore exhibit spin-spin coupling, appearing as a pair of doublets. The magnitude of the coupling constant (J), typically in the range of 6-9 Hz for ortho protons, will be crucial for confirming their connectivity.[1]

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| H-4 | 7.6 - 7.8 | Doublet (d) | 8.0 - 9.0 | Deshielded by the ortho bromine and meta carboxylic acid. |

| H-5 | 7.9 - 8.1 | Doublet (d) | 8.0 - 9.0 | Strongly deshielded by the ortho boronic acid and meta chlorine. |

| -COOH | 10.0 - 13.0 | Singlet (s), broad | - | Typical range for a carboxylic acid proton, often broad due to hydrogen bonding. |

| -B(OH)₂ | 4.0 - 6.0 | Singlet (s), broad | - | Highly variable and solvent-dependent; may exchange with solvent protons. |

Comparative Analysis with Structurally Similar Compounds

To refine our prediction, we can compare it with the experimental ¹H NMR data of simpler, related molecules.

2-Chlorobenzoic Acid

This compound provides a baseline for understanding the effect of an ortho-chloro and a carboxylic acid group.

| Proton | Experimental Chemical Shift (δ, ppm) in CDCl₃[2][3] | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 7.31 | multiplet | |

| H-4 | 7.40 | multiplet | |

| H-5 | 7.50 | multiplet | |

| H-6 | 8.09 | doublet | 7.44 |

| -COOH | ~11.0 | singlet, broad | - |

In 2-chlorobenzoic acid, the proton ortho to the carboxylic acid (H-6) is the most deshielded. This supports our prediction that H-5 in our target molecule, which is also ortho to an electron-withdrawing group (boronic acid), will be significantly downfield.

3-Bromobenzoic Acid

Arylboronic Acids

The ¹H NMR spectra of arylboronic acids can be complicated by the formation of cyclic anhydrides (boroxines). This oligomerization can lead to broad and poorly resolved signals. To obtain a clean spectrum, it is often necessary to use a solvent that can break up these aggregates, such as methanol-d₄. In such a solvent, the B-OH protons will exchange with the solvent and will likely not be observed.

The aromatic protons in phenylboronic acid itself resonate between δ 7.3 and 7.8 ppm, indicating the weakly electron-withdrawing nature of the boronic acid group.

Experimental Protocol for ¹H NMR Analysis

For researchers synthesizing this compound, the following protocol is recommended for acquiring a high-quality ¹H NMR spectrum.

Sample Preparation:

-

Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent.

-

Recommended Solvent: Methanol-d₄ (CD₃OD) is the preferred solvent to minimize peak broadening due to the boronic acid oligomerization. Alternatively, DMSO-d₆ can be used, but some broadening may still occur.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

-

Filter the solution into a clean, dry NMR tube.

Data Acquisition:

-

Acquire the ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.

-

Use a standard single-pulse experiment.

-

Optimize the spectral width to cover the aromatic and acid proton regions (typically 0-15 ppm).

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

Sources

A Comparative Reactivity Analysis of 6-Borono-3-bromo-2-chlorobenzoic Acid in Suzuki-Miyaura Coupling

Introduction: The Role of Substituted Boronic Acids in Modern Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] At the heart of this transformation lies the organoboron reagent, typically a boronic acid. In the landscape of drug discovery and materials science, the demand for molecular complexity has driven the development of highly functionalized building blocks. Boronic acids adorned with multiple, and often conflicting, substituents are invaluable tools for late-stage functionalization and the construction of intricate molecular architectures.[2]

This guide provides a detailed comparative analysis of the reactivity of 6-Borono-3-bromo-2-chlorobenzoic acid , a uniquely challenging substrate. Its structure presents a confluence of steric and electronic factors: two ortho-substituents to the boronic acid (a chloro group and a carboxylic acid) and an additional bromine atom. Understanding its reactivity profile in comparison to simpler boronic acids is crucial for researchers aiming to employ it effectively in their synthetic campaigns. We will dissect the influence of each substituent, provide a theoretical framework for predicting reactivity, and present detailed experimental protocols for practical application.

Dissecting the Subject Molecule: this compound

The reactivity of an arylboronic acid in Suzuki-Miyaura coupling is not an intrinsic property but a consequence of the interplay between its substituents and the reaction conditions. The structure of this compound presents a masterclass in competing effects:

-

The Boronic Acid Group [-B(OH)₂]: This is the functional heart of the molecule for Suzuki coupling. It acts as a Lewis acid, and its activation by a base to form a more nucleophilic boronate species is a prerequisite for the crucial transmetalation step.[3]

-

The 2-Chloro Group: Positioned ortho to the boronic acid, this group exerts a powerful influence. Its electron-withdrawing inductive effect increases the Lewis acidity of the boron atom, which can facilitate boronate formation.[4] However, this is often overshadowed by its significant steric bulk, which can severely hinder the approach of the boronic acid to the palladium center during transmetalation.[5]

-

The 3-Bromo Group: This halogen contributes a strong electron-withdrawing inductive effect, further enhancing the Lewis acidity of the boron center.

-

The 6-Carboxylic Acid Group (-COOH): This ortho-substituent introduces another layer of complexity. Under the basic conditions of the Suzuki reaction, it deprotonates to form a carboxylate. This anionic group can coordinate to the palladium catalyst, potentially stabilizing it and deactivating it from the catalytic cycle.[6] This effect, combined with its steric presence, often leads to failed or low-yielding reactions if not properly managed.

The combination of these features suggests that this compound is an inherently challenging substrate, prone to sluggish reaction rates and low yields.

Fundamental Principles: The Suzuki-Miyaura Catalytic Cycle

To appreciate the comparative reactivity, one must first understand the mechanistic framework of the Suzuki-Miyaura reaction. The catalytic cycle generally proceeds through three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[7]

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction. The cycle is initiated by the oxidative addition of an organic halide to a Pd(0) complex.

The reactivity of the boronic acid directly impacts the Transmetalation step. For this step to occur efficiently, two conditions must be met:

-

The boronic acid must be activated by a base to form a tetrahedral boronate complex.[3]

-

The boronate must be able to approach the palladium(II) center and transfer its organic group.

Substituents on the arylboronic acid can dramatically affect both of these requirements.

Comparative Reactivity Analysis: A Data-Driven Perspective

The predicted low reactivity of this compound can be contextualized by comparing it with simpler, related boronic acids. The following table summarizes the expected reactivity based on established principles of steric and electronic effects.

| Boronic Acid | Key Substituents | Predicted Relative Reactivity | Rationale for Reactivity |

| Phenylboronic Acid | None | High (Baseline) | Unencumbered sterically and electronically neutral. Serves as a standard reference for high reactivity. |

| 2-Chlorophenylboronic Acid | ortho-Cl | Moderate to Low | Significant steric hindrance from the ortho-chloro group impedes transmetalation. The electron-withdrawing nature is a minor electronic factor.[8] |

| 3-Bromophenylboronic Acid | meta-Br | High | The meta-bromo group is remote and exerts minimal steric hindrance. Its electron-withdrawing effect increases Lewis acidity, potentially accelerating boronate formation and transmetalation.[9] |

| 2-Carboxyphenylboronic Acid | ortho-COOH | Low | The ortho-carboxylate can chelate or coordinate with the palladium center, leading to catalyst inhibition or deactivation.[6] Significant steric hindrance is also a factor. |

| This compound | ortho-Cl, ortho-COOH, meta-Br | Very Low | A "perfect storm" of negative effects: severe steric hindrance from the 2-chloro group, potential catalyst deactivation from the 6-carboxylate, and additional electronic withdrawal from the 3-bromo group.[5][6][8] |

This qualitative comparison underscores the challenges posed by our target molecule. Overcoming its inherent inertness requires careful optimization of reaction conditions, including the choice of catalyst, base, and solvent.

Experimental Protocol: A Self-Validating System for Comparing Reactivity

This protocol provides a robust starting point for evaluating the Suzuki-Miyaura coupling of challenging boronic acids. The choice of a bulky, electron-rich phosphine ligand (e.g., SPhos) and a non-coordinating base (e.g., K₃PO₄) is deliberate, aiming to mitigate steric hindrance and avoid catalyst deactivation.

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. reddit.com [reddit.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]

- 9. hpxia.xmu.edu.cn [hpxia.xmu.edu.cn]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.